molecular formula C26H17BrN2O3 B11707553 N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

Katalognummer: B11707553
Molekulargewicht: 485.3 g/mol
InChI-Schlüssel: AKOUQKYXIVKMJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, cyanophenoxy, and phenoxy groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group can be introduced through electrophilic aromatic substitution.

    Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be attached via nucleophilic aromatic substitution, where a cyanophenol reacts with a suitable leaving group on the bromophenyl intermediate.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide
  • N-(4-Fluorophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide
  • N-(4-Methylphenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

Uniqueness

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Eigenschaften

Molekularformel

C26H17BrN2O3

Molekulargewicht

485.3 g/mol

IUPAC-Name

N-(4-bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

InChI

InChI=1S/C26H17BrN2O3/c27-20-5-7-21(8-6-20)29-26(30)19-3-11-23(12-4-19)32-25-15-13-24(14-16-25)31-22-9-1-18(17-28)2-10-22/h1-16H,(H,29,30)

InChI-Schlüssel

AKOUQKYXIVKMJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.